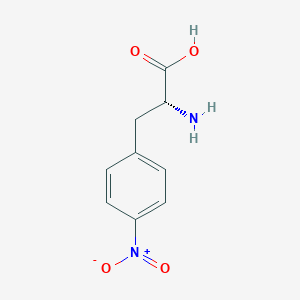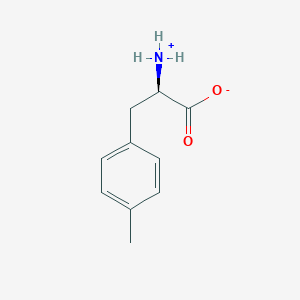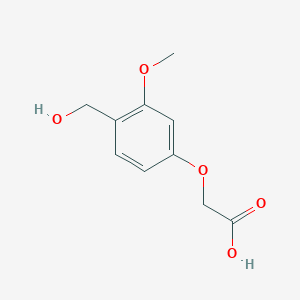
DL-间酪氨酸
概述
描述
科学研究应用
DL-间酪氨酸在科学研究中有广泛的应用:
化学: 用作合成各种有机化合物的先驱。
生物学: 研究其在代谢途径和酶相互作用中的作用。
医学: 研究其潜在的治疗效果,以及作为某些疾病的生物标志物。
作用机制
安全和危害
DL-m-Tyrosine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear suitable protective equipment, prevent dispersion of dust, wash hands and face thoroughly after handling, and use a local exhaust if dust or aerosol will be generated .
未来方向
准备方法
合成路线和反应条件: DL-间酪氨酸可以通过多种方法合成。一种常见的方法是苯丙氨酸的羟基化。该反应通常需要催化剂和特定的反应条件,以确保羟基添加到苯环的间位。
工业生产方法: DL-间酪氨酸的工业生产通常涉及酶促合成。该方法利用酶催化苯丙氨酸的羟基化,生成DL-间酪氨酸。该工艺高效,可扩展到规模化生产 .
化学反应分析
反应类型: DL-间酪氨酸会发生各种化学反应,包括:
氧化: 羟基可以氧化生成醌。
还原: 氨基可以还原生成胺。
取代: 羟基可以被其他官能团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用还原剂包括硼氢化钠。
取代: 卤素和酸等试剂可以促进取代反应。
主要产物:
氧化: 醌和其他氧化衍生物。
还原: 胺和其他还原衍生物。
取代: 各种取代芳香族化合物
相似化合物的比较
DL-间酪氨酸因其特殊的羟基化模式而与其他类似化合物不同。类似化合物包括:
L-酪氨酸: 酪氨酸的对位异构体,常见于蛋白质中。
DL-邻酪氨酸: 酪氨酸的邻位异构体。
L-间酪氨酸: 间酪氨酸的L-异构体
DL-间酪氨酸独特的结构使其能够参与其他异构体可能无法参与的特定生化反应,使其成为研究和工业应用中宝贵的化合物。
属性
IUPAC Name |
2-amino-3-(3-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKXXXDKRQWDET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019810 | |
| Record name | DL-m-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775-06-4 | |
| Record name | DL-m-Tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=775-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Tyrosine dl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-m-Tyrosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-m-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(m-hydroxyphenyl)-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-TYROSINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45KGG1D4BI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DL-m-Tyrosine interact with biological systems and what are the downstream effects?
A1: DL-m-Tyrosine, a positional isomer of the naturally occurring amino acid L-tyrosine, exhibits interesting interactions with enzymes involved in catecholamine synthesis. Research indicates that DL-m-Tyrosine can be metabolized by aromatic L-amino acid decarboxylase, the enzyme responsible for converting L-DOPA to dopamine. [, , ] This decarboxylation can lead to the formation of m-tyramine and m-octopamine, potentially influencing blood pressure regulation. [] Additionally, DL-m-Tyrosine acts as a substrate for dopa/tyrosine sulfotransferase, an enzyme found in human hepatoma cells. [] This enzyme catalyzes the sulfation of DL-m-Tyrosine, potentially influencing its metabolism and function. [] Interestingly, the D-form of m-tyrosine exhibits higher affinity for this enzyme compared to its L-enantiomer. []
Q2: Can you provide the structural characterization of DL-m-Tyrosine, including its molecular formula, weight, and spectroscopic data?
A2: While the provided research excerpts do not contain spectroscopic data, the molecular formula of DL-m-Tyrosine is C9H11NO3, and its molecular weight is 181.19 g/mol.
Q3: What is known about the stability and compatibility of DL-m-Tyrosine with other materials?
A3: The provided research excerpts do not offer specific information about the material compatibility and stability of DL-m-Tyrosine under various conditions.
Q4: Does DL-m-Tyrosine possess catalytic properties or have any known applications based on such properties?
A4: DL-m-Tyrosine itself is not known to possess catalytic properties. Its significance lies in its interaction with enzymes like aromatic L-amino acid decarboxylase and dopa/tyrosine sulfotransferase, as demonstrated in research studies. [, , , ]
Q5: Has DL-m-Tyrosine been studied using computational chemistry and modeling approaches?
A5: The provided research excerpts do not contain information regarding computational chemistry studies or the development of QSAR models for DL-m-Tyrosine.
Q6: How do structural modifications of DL-m-Tyrosine affect its activity, potency, and selectivity?
A6: Research on phenylalanine ammonia-lyase (PAL) provides insight into the structure-activity relationship of compounds similar to tyrosine. [] This enzyme, while primarily acting on phenylalanine, exhibits activity with DL-m-Tyrosine at a rate comparable to L-phenylalanine. [] The study suggests that the position of the hydroxyl group on the aromatic ring is crucial for interaction with PAL, highlighting the importance of structural features for enzyme-substrate interactions. []
Q7: What is known about the stability of DL-m-Tyrosine under different conditions and are there formulation strategies to improve its stability, solubility, or bioavailability?
A7: The provided research excerpts do not delve into the stability of DL-m-Tyrosine under various conditions or strategies for enhancing its formulation.
Q8: Does the use or production of DL-m-Tyrosine raise any SHE (Safety, Health, and Environment) concerns?
A8: The provided research excerpts do not mention specific SHE regulations or concerns related to DL-m-Tyrosine.
Q9: What is the pharmacokinetic and pharmacodynamic profile of DL-m-Tyrosine?
A9: Research indicates that administration of DL-m-Tyrosine to rats leads to an accumulation of its decarboxylation products, m-tyramine and m-octopamine, in both the brain and heart. [] This suggests that DL-m-Tyrosine can cross the blood-brain barrier and be metabolized within the central nervous system. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion profile.
Q10: Are there studies demonstrating the in vitro and in vivo efficacy of DL-m-Tyrosine?
A10: While the provided research excerpts do not describe specific in vitro efficacy assays, in vivo studies in rats have demonstrated the impact of DL-m-Tyrosine on blood pressure. [] When decarboxylation is inhibited peripherally, DL-m-Tyrosine administration leads to a hypotensive effect, suggesting a central mechanism of action. []
Q11: Has any resistance been observed to DL-m-Tyrosine or are there cross-resistance concerns with other compounds?
A11: The provided research excerpts do not mention any resistance mechanisms or cross-resistance concerns related to DL-m-Tyrosine.
Q12: What is the safety profile of DL-m-Tyrosine, including its potential toxicity and adverse effects?
A12: The provided research excerpts do not offer comprehensive data on the toxicity or adverse effects of DL-m-Tyrosine.
Q13: Are there specific drug delivery systems or targeting strategies being explored for DL-m-Tyrosine?
A13: The provided research excerpts do not discuss any specific drug delivery systems or targeting strategies for DL-m-Tyrosine.
Q14: Have any biomarkers been identified to predict the efficacy of DL-m-Tyrosine or monitor its effects?
A14: The provided research excerpts do not provide information regarding biomarkers for DL-m-Tyrosine efficacy or treatment response monitoring.
Q15: What analytical methods and techniques are commonly employed for the characterization and quantification of DL-m-Tyrosine?
A15: Research utilizes high-performance liquid chromatography (HPLC) for analyzing DL-m-Tyrosine and its metabolites. [, , ] This technique allows for the separation and quantification of these compounds in various biological samples. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















